An In-depth Technical Guide to the Synthesis and Purification of (3β)-Abiraterone Acetate
An In-depth Technical Guide to the Synthesis and Purification of (3β)-Abiraterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for (3β)-Abiraterone acetate, a critical active pharmaceutical ingredient in the treatment of castration-resistant prostate cancer. The following sections detail various synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Core Synthetic Strategies
The synthesis of (3β)-Abiraterone acetate, chemically designated as (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate, predominantly originates from dehydroepiandrosterone (DHEA) or its 3-acetate derivative (DHEA-acetate). Several key strategies have been developed to introduce the 17-(3-pyridinyl) moiety, primarily involving modern cross-coupling reactions.
Route 1: The Enol Triflate and Suzuki Coupling Pathway
A widely recognized method involves the conversion of dehydroepiandrosterone-3-acetate into a 17-enol triflate intermediate. This intermediate then undergoes a Suzuki coupling reaction with a pyridylborane derivative to yield Abiraterone acetate.
The synthesis commences with the treatment of dehydroepiandrosterone-3-acetate with trifluoromethanesulfonic anhydride.[1] This reaction forms the corresponding enol triflate. The subsequent Suzuki reaction between the enol triflate and diethyl(3-pyridyl)borane, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride, furnishes crude Abiraterone acetate.[1][2] While this route is effective, the use of expensive reagents like trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine can be a drawback for large-scale industrial production.[3]
Route 2: The Hydrazone and Vinyl Halide Pathway
An alternative and often more cost-effective approach proceeds through a hydrazone intermediate. This method avoids the use of triflic anhydride.
In this multi-step process, dehydroepiandrosterone-3-acetate is first reacted with hydrazine hydrate to form a hydrazone intermediate.[4][5] This intermediate is then converted into a vinyl iodide or vinyl bromide. The vinyl iodide can be synthesized using iodine in the presence of a base like tetramethylguanidine (TMG).[4][5] Subsequently, a Suzuki-Miyaura or Negishi coupling reaction is performed between the vinyl halide and a suitable pyridine-containing coupling partner, such as diethyl(3-pyridyl)borane or 3-pyridine zinc halide, to produce Abiraterone.[2][4] The final step involves the acetylation of the 3β-hydroxyl group of Abiraterone using acetic anhydride or acetyl chloride to yield the final product, Abiraterone acetate.[6][7]
Route 3: Two-Step Synthesis via Aryl Sulfohydrazide
A streamlined, two-step synthesis has also been reported. This method begins with the reaction of dehydroepiandrosterone acetate with an aryl sulfohydrazide to generate a dehydroepiandrosterone acetate-17-hydrazone.[8] This intermediate then undergoes a direct cross-coupling reaction with 3-bromopyridine in the presence of a metal catalyst to afford Abiraterone acetate.[8] This approach offers the advantage of a shorter reaction sequence.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of Hydrazone Intermediate from DHEA-Acetate[4]
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Charge a dry round-bottom flask with (3β)-Acetoxy-dehydroepiandrosterone (5 kg, 15.13 mol), ethyl acetate (75 L), and isopropyl alcohol (5 L) at 25–30 °C.
-
Stir the mixture for 5–10 minutes.
-
Charge hydrazine hydrate (2.94 L, 58 mol) to the flask.
-
Heat the reaction mixture to a temperature range of 65–70 °C and maintain stirring for 6 hours.
-
Monitor the reaction for completion.
Protocol 2: Synthesis of Abiraterone Acetate via Suzuki Coupling of Enol Triflate[1]
-
In an inert gas environment, add diethyl(3-pyridyl)borane (54.5 g), bis(triphenylphosphine)palladium(II) chloride (1.8 g), and a 2M aqueous sodium carbonate solution (500 mL) sequentially to a solution of the enol triflate.
-
Reflux the resulting mixture for approximately 1 hour.
-
Cool the mixture to room temperature.
-
Add ethyl acetate (1 L) and water (1 L).
-
Separate the aqueous phase and back-extract with ethyl acetate (0.5 L).
-
Combine the organic phases and concentrate under vacuum to obtain crude Abiraterone acetate.
Protocol 3: Acetylation of Abiraterone[7]
-
Add Abiraterone (6.4 g, 0.018 mol), dichloromethane (50 mL), and triethylamine (3.0 g, 0.03 mol) to a reaction flask.
-
Cool the mixture to 0–5 °C.
-
Slowly add acetic anhydride (3.0 g, 0.03 mol) dropwise.
-
After the addition, raise the temperature to room temperature and maintain the reaction for 3 hours.
Quantitative Data on Synthesis and Purification
The efficiency of the synthesis and the purity of the final product are critical parameters. The following tables summarize quantitative data from various reported methods.
| Intermediate/Product | Reagents | Solvent(s) | Yield | Purity | Reference |
| Hydrazone Intermediate | DHEA-Acetate, Hydrazine Hydrate | Ethyl Acetate, Isopropyl Alcohol | 95% (isolated) | 99% | [4] |
| Vinyl Iodide Intermediate | Hydrazone Intermediate, Iodine, TMG | Ethyl Acetate | 80% (isolated) | 96% | [4] |
| Abiraterone Acetate (API) | Vinyl Iodide, Diethyl(3-pyridyl)borane | Not specified | 75% (isolated) | 99% | [4] |
| Crude Abiraterone Acetate | Enol Triflate, Diethyl(3-pyridyl)borane | Not specified | - | ~88% | [1] |
| Crude Abiraterone Acetate | Not specified | Not specified | 96.7% (molar) | 98.3% (HPLC) | [7] |
| Purified Abiraterone Acetate | Crude Abiraterone Acetate | Acetone | - | 99.6% | [7] |
| Purified Abiraterone Acetate | Crude Abiraterone Acetate | Polymer Resin | - | >99.5% | [1] |
Purification Methodologies
Achieving high purity of (3β)-Abiraterone acetate is essential for its use as a pharmaceutical ingredient. Several methods are employed to purify the crude product.
-
Chromatography : Silica gel chromatography is a common method for purifying crude Abiraterone acetate, often using eluents such as a mixture of ethyl ether and petroleum ether.[1] However, for large-scale production, chromatography can be costly and time-consuming.[9]
-
Crystallization : Recrystallization from suitable solvents is a widely used and effective purification technique. Solvents such as acetone and ethanol have been successfully used to obtain high-purity Abiraterone acetate.[7] A patent describes obtaining a purity of 99.6% after recrystallization from acetone.[7]
-
Acid-Base Treatment : An acid-base purification strategy can be employed to remove impurities.[9][10] This involves suspending the crude product in a solvent mixture, acidifying to protonate the basic pyridine nitrogen of Abiraterone, and washing with an organic solvent to remove non-basic impurities. The aqueous layer is then basified to precipitate the pure product.[9]
-
Purification via Salt Formation : The formation of a salt of Abiraterone acetate, such as a methane sulfonate salt, can be used for purification.[9] However, the subsequent liberation of the free base can sometimes lead to partial hydrolysis of the acetate group.[9] A method to overcome this involves the direct dissociation of the Abiraterone acetate salt in the presence of acetic anhydride to prevent hydrolysis and yield a high-purity product.[11]
-
Polymer Resin Adsorption : A process involving the adsorption of crude Abiraterone acetate onto a polymer resin followed by elution with a water-polar solvent mixture has been developed.[1][12] This method can increase the purity from an initial range of 50-95% to over 99.5%.[1]
-
Hydrolysis and Re-acetylation : Another purification strategy involves the hydrolysis of crude Abiraterone acetate to Abiraterone, followed by purification of the Abiraterone intermediate and subsequent re-acetylation to obtain high-purity Abiraterone acetate.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core synthetic workflows for (3β)-Abiraterone acetate.
Caption: Route 1: Synthesis via Enol Triflate Intermediate.
Caption: Route 2: Synthesis via Hydrazone and Vinyl Halide.
Caption: Common Purification Methods for Abiraterone Acetate.
References
- 1. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 2. CN102627681A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105461777A - Purification method of abiraterone acetate - Google Patents [patents.google.com]
- 7. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]
- 8. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN104447934A - Method for purifying abiraterone acetate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
